5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Catalog No.
S12491891
CAS No.
73396-73-3
M.F
C16H13N5O3S
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-...

CAS Number

73396-73-3

Product Name

5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C16H13N5O3S/c1-24-14-5-3-2-4-13(14)15-18-19-16(25)20(15)17-10-11-6-8-12(9-7-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+

InChI Key

KEWOLAOVRODWPT-LICLKQGHSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole class. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is characterized by the presence of a methoxyphenyl group and a nitrobenzylidene moiety. The compound's molecular formula is C16H13N5O3S, with a molecular weight of 369.4 g/mol. The IUPAC name for this compound is 3-(2-methoxyphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione .

The chemical reactivity of 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves several types of reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions.
  • Substitution: The methoxy and nitro groups may undergo nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits promising biological activities. It has been investigated for:

  • Antimicrobial properties: The compound shows potential against various bacterial strains.
  • Anticancer effects: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme inhibition: It may interact with enzymes involved in critical biological pathways .

The synthesis of 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.
  • Introduction of the Methoxyphenyl Group: This can be accomplished via nucleophilic substitution using 2-methoxyphenol and an appropriate leaving group.
  • Formation of the Nitrobenzylidene Group: A condensation reaction between 4-nitrobenzaldehyde and an amine precursor leads to the formation of this moiety.
  • Introduction of the Thiol Group: This step involves a thiolation reaction using thiourea or similar reagents .

5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several applications:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Chemical Research: Used as a building block for synthesizing more complex compounds.
  • Material Science: Explored for developing new materials with specific properties due to its unique structural features .

Studies on the interactions of 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol have indicated that it may engage with various biological targets:

  • Enzymes: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors: Potential interactions with cellular receptors could lead to modulation of signaling pathways.

Research continues to elucidate the precise mechanisms underlying these interactions and their implications in therapeutic contexts .

Several compounds share structural similarities with 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
5-(3-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiolEthoxy group instead of methoxyDifferent electronic properties due to ethoxy substitution
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiolChlorophenyl instead of methoxyVarying reactivity due to chlorine's electronegativity
5-(Phenyl)-4H-1,2,4-triazole-3-thiolSimple phenyl groupLacks additional functional groups that enhance biological activity

The uniqueness of 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its combination of the methoxyphenyl and nitrobenzylidene groups alongside the triazole and thiol functionalities. This distinctive arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry .

Cyclocondensation Strategies for Triazole Core Formation

Cyclocondensation remains the cornerstone of 1,2,4-triazole synthesis, with recent innovations emphasizing eco-friendly and regioselective pathways. A prominent method involves the reaction of hydrazine derivatives with carbonyl-containing precursors. For example, Tian et al. developed a metal-free approach using 2-aryl-2-isocyanate intermediates derived from aryl diazonium salts, cyclized via decarboxylation with 1,4-diazabicyclo[2.2.2]octane (DABCO) in dioxane at 60°C. This method achieves yields exceeding 75% while avoiding transition-metal catalysts.

Alternative strategies employ solvothermal conditions, as demonstrated by Cheng et al., who synthesized 3,5-disubstituted triazoles via cyclocondensation of organonitriles and hydrazine hydrate at elevated temperatures. The presence of metal ions (e.g., Mn²⁺) stabilizes intermediates like N,N'-bis(picolinamide)azine (H₄bpa), directing reactivity toward triazole formation rather than competing tetrazine pathways.

Table 1: Comparative Analysis of Cyclocondensation Methods

MethodReagentsConditionsYield (%)Reference
DABCO-mediatedAryl diazonium salts60°C, dioxane75–85
Solvothermal (Mn²⁺)2-Cyanopyridine, hydrazine120°C, ethanol60–70
HClO₄-SiO₂ catalysisAmide hydrazones80°C, solvent-free55–95

Schiff Base Formation in 4-Nitrobenzylideneamino Functionalization

Schiff base formation introduces the 4-nitrobenzylideneamino group via condensation between 4-nitrobenzaldehyde and the primary amine of the triazole precursor. Siddaiah et al. optimized this step using ethanol as a solvent and glacial acetic acid as a catalyst, refluxing the mixture for 3–4 hours to achieve >90% conversion. The electron-withdrawing nitro group enhances electrophilicity of the aldehyde, facilitating imine bond formation.

Recent studies highlight the role of solvent polarity: polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but may necessitate lower temperatures (80–100°C) to prevent side reactions. The resulting Schiff base exhibits strong π-conjugation, confirmed by UV-Vis spectroscopy showing a bathochromic shift at ~400 nm.

Regioselective Thiol Group Incorporation at Position 3

Regioselective thiolation at position 3 of the triazole ring is achieved through two primary routes:

  • Direct Cyclization with Sulfur Sources: Zheng et al. reported oxidative cyclization using selenium dioxide (SeO₂) in DMF at 110°C, where SeO₂ acts as both oxidant and sulfur-transfer agent. This method yields 1,2,4-triazolo[4,3-a]pyrimidines with thiol groups in >80% purity.
  • Post-Functionalization: Thiol groups are introduced via nucleophilic substitution of halogenated triazoles. For example, 3-bromo-1,2,4-triazoles react with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the thiol derivative.

Key Consideration: The choice of sulfur source impacts regioselectivity. Elemental sulfur (S₈) favors thiolation at position 3, whereas thiourea derivatives may lead to positional isomers.

Ortho-Methoxy Phenyl Group Installation Techniques

The ortho-methoxy phenyl group at position 5 is typically introduced early in the synthesis via pre-functionalized building blocks. A common strategy involves using 2-methoxyphenylhydrazine as a starting material, which participates in cyclocondensation with thiocarbazides or cyanoguanidines.

Alternatively, Ullmann coupling can install the methoxy group post-cyclization. For instance, 5-iodo-1,2,4-triazoles react with 2-methoxyphenylboronic acid in the presence of a palladium catalyst, though this method requires stringent oxygen-free conditions.

Optimization Insight: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields above 70%.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

355.07391047 g/mol

Monoisotopic Mass

355.07391047 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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